Cas no 40516-49-2 (d-α-Tocopheryl Retinoate)

d-α-Tocopheryl Retinoate 化学的及び物理的性質
名前と識別子
-
- Retinoic acid,(2R)-3,4-dihydro-2,5,7,8-tetramethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-2H-1-benzopyran-6-ylester
- [(2R)-2,5,7,8-tetramethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-yl] (2Z,4E,6Z,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoate
- d-α-Tocopheryl Retinoate
- tocopheryl retinoate
- d-alpha-Tocopheryl retinoate
- alpha-Tocopheryl retinoate
-
- インチ: InChI=1S/C49H76O3/c1-34(2)19-14-20-35(3)21-15-22-36(4)25-17-31-49(13)32-29-43-42(10)46(40(8)41(9)47(43)52-49)51-45(50)33-38(6)24-16-23-37(5)27-28-44-39(7)26-18-30-48(44,11)12/h16,23-24,27-28,33-36H,14-15,17-22,25-26,29-32H2,1-13H3/b24-16+,28-27+,37-23-,38-33-/t35-,36-,49-/m1/s1
- InChIKey: RIQIJXOWVAHQES-OWUNKUSISA-N
- ほほえんだ: CC(CCC[C@H](CCC[C@H](CCC[C@@]1(CCC2=C(C(=C(C(C)=C2O1)C)OC(/C=C(\C=C\C=C(/C=C/C1=C(C)CCCC1(C)C)\C)/C)=O)C)C)C)C)C
じっけんとくせい
- 密度みつど: 0.959±0.06 g/cm3 (20 ºC 760 Torr),
- ようかいど: Insuluble (6.3E-9 g/L) (25 ºC),
d-α-Tocopheryl Retinoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | T526205-10mg |
d-α-Tocopheryl Retinoate |
40516-49-2 | 10mg |
$115.00 | 2023-05-17 | ||
TRC | T526205-250mg |
d-α-Tocopheryl Retinoate |
40516-49-2 | 250mg |
$574.00 | 2023-05-17 | ||
TRC | T526205-100mg |
d-α-Tocopheryl Retinoate |
40516-49-2 | 100mg |
$270.00 | 2023-05-17 | ||
TRC | T526205-500mg |
d-α-Tocopheryl Retinoate |
40516-49-2 | 500mg |
$ 800.00 | 2023-09-05 | ||
TRC | T526205-1000mg |
d-α-Tocopheryl Retinoate |
40516-49-2 | 1g |
$2096.00 | 2023-05-17 | ||
TRC | T526205-1g |
d-α-Tocopheryl Retinoate |
40516-49-2 | 1g |
$ 1735.00 | 2022-06-02 |
d-α-Tocopheryl Retinoate 関連文献
-
1. Caper tea
-
Yiming Rong,Pengfei Ji,Mengzhe He,Yuwen Zhang,Yong Tang Phys. Chem. Chem. Phys., 2018,20, 20398-20405
-
Soon Moon Jeong,Seongkyu Song,Kyung-Il Joo,Joonwoo Kim,Sung-Ho Hwang,Jaewook Jeong,Hyunmin Kim Energy Environ. Sci., 2014,7, 3338-3346
-
A. Ratnamala,V. Durga Kumari,M. Subrahmanyam,N. Archana Chem. Commun., 2004, 2710-2711
-
Volker Strauss,Huize Wang,Simon Delacroix,Marc Ledendecker,Pablo Wessig Chem. Sci., 2020,11, 8256-8266
-
Przemysław Biegański,Łukasz Szczupak,Konrad Kowalski RSC Chem. Biol., 2021,2, 368-386
-
Mei Zhou RSC Adv., 2016,6, 113322-113326
-
Guangmei Li,Jinren Lu,Peiyan Sun RSC Adv., 2015,5, 97665-97674
-
Nicholas A. Barnes,Kevin R. Flower,Saad A. Fyyaz,Stephen M. Godfrey,Alan T. McGown,Philip J. Miles,Robin G. Pritchard,John E. Warren CrystEngComm, 2010,12, 784-794
-
Hale Ocak,Belkız Bilgin-Eran,Carsten Tschierske Soft Matter, 2013,9, 4590-4597
d-α-Tocopheryl Retinoateに関する追加情報
Professional Introduction to D-α-Tocopheryl Retinoate (CAS No. 40516-49-2)
D-α-Tocopheryl Retinoate, chemically designated as (3S)-α-tocopheryl retinoate, is a synthetic derivative combining the antioxidant properties of D-α-tocopherol (vitamin E) with the skin-rejuvenating effects of retinol (vitamin A). This compound, identified by its unique Chemical Abstracts Service (CAS) number 40516-49-2, has garnered significant attention in the field of cosmetic and pharmaceutical research due to its multifaceted benefits. The synergistic action of these two vitamins makes D-α-Tocopheryl Retinoate a promising candidate for anti-aging and skin health applications.
The structural composition of D-α-Tocopheryl Retinoate involves the esterification of retinoic acid with D-α-tocopherol. This chemical modification enhances the stability and bioavailability of both active ingredients, ensuring more effective delivery to target tissues. The D-α-tocopherol moiety acts as a potent antioxidant, protecting cellular membranes from oxidative damage caused by free radicals, while the retinoic acid component promotes skin cell turnover, collagen production, and wound healing. This combination addresses multiple aspects of skin aging, making it a versatile therapeutic agent.
Recent advancements in cosmetic science have highlighted the efficacy of D-α-Tocopheryl Retinoate in combating photoaging and improving skin texture. Studies have demonstrated that this compound can significantly reduce fine lines and wrinkles, enhance skin elasticity, and diminish hyperpigmentation when applied topically. The antioxidant properties of D-α-tocopherol neutralize reactive oxygen species (ROS) generated by UV exposure and environmental pollutants, thereby mitigating further damage to skin cells. Concurrently, the retinoid activity of retinoic acid stimulates the expression of genes involved in keratinocyte differentiation and collagen synthesis, leading to a more youthful appearance.
One of the most compelling aspects of D-α-Tocopheryl Retinoate is its improved safety profile compared to pure retinol or vitamin E supplements. Traditional retinoids can cause irritation, redness, and peeling when used at higher concentrations, limiting their long-term use. However, the presence of vitamin E in D-α-Tocopheryl Retinoate mitigates these side effects by providing additional antioxidant protection. This balance allows for more consistent application without compromising user comfort. Furthermore, clinical trials have shown that formulations containing this compound exhibit lower phototoxicity profiles, making them suitable for daily use even in individuals with sensitive skin.
The pharmacokinetic behavior of D-α-Tocopheryl Retinoate has been extensively studied to optimize its delivery mechanisms. Research indicates that this compound exhibits better penetration into the epidermal layer due to its lipid-soluble nature, which is advantageous for topical formulations. Additionally, its stability under various storage conditions enhances its practicality in commercial products. Advanced encapsulation techniques have been developed to further improve its bioavailability, ensuring that a higher proportion of the active ingredients reaches the target sites. These innovations have led to the development of novel dermal patches and serums that leverage the full potential of D-α-Tocopheryl Retinoate.
In clinical settings, D-α-Tocopheryl Retinoate has been investigated for its potential in treating various dermatological conditions beyond anti-aging applications. Preliminary studies suggest that it may aid in managing acne vulgaris by reducing sebum production and promoting comedone resolution. The anti-inflammatory properties attributed to both D-α-tocopherol and retinoic acid contribute to this therapeutic effect by modulating immune responses in affected areas. Moreover, its ability to accelerate wound healing has made it a subject of interest in post-procedure skincare regimens for surgical scars or burns.
The role of D-α-Tocopheryl Retinoate in preventive skincare cannot be overstated. By combining the protective benefits of vitamin E with the regenerative properties of retinoids, this compound offers a comprehensive approach to maintaining skin health over time. Its ability to counteract oxidative stress while simultaneously promoting cellular renewal positions it as an essential component in advanced cosmetic formulations designed for long-term efficacy. As research continues to uncover new mechanisms underlying skin aging and repair, the applications for D-α-Tocopheryl Retinoate are expected to expand further.
The regulatory landscape for cosmetic ingredients like D-α-Tocopheryl Retinoate is continually evolving to reflect emerging scientific evidence. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Union’s Scientific Committee on Consumer Safety (SCCS) have evaluated its safety and efficacy based on available data. These assessments often consider factors such as irritation potential, phototoxicity risks, and long-term usage outcomes when determining permissible concentrations in consumer products. Compliance with these guidelines ensures that products containing this compound meet stringent quality standards while delivering tangible benefits to users.
The future direction of research on D-α-Tocopheryl Retinoate may include exploring synergistic combinations with other bioactive molecules or investigating novel delivery systems tailored for specific skin concerns. For instance, nanoencapsulation technologies could enhance targeted release profiles while minimizing systemic absorption—a critical consideration for maximizing topical efficacy while reducing potential side effects. Additionally, exploring its potential role in photoprotection alongside conventional sunscreen agents may open new avenues for sun damage mitigation strategies.
In conclusion,D-α-Tocopheryl Retinoate (CAS No. 40516-49-2) represents a significant advancement in skincare science due to its unique blend of antioxidant and antiaging properties derived from vitamin E and retinol derivatives respectively . Its improved stability , bioavailability ,and reduced irritation potential make it an attractive option for both consumers seeking effective antiaging solutions ,and formulators aiming .to develop innovative cosmetic products . As ongoing studies continue .to elucidate .its mechanisms .of action ,the therapeutic .applications .of this compound are .likely .to expand ,further solidifying .its .position as .a cornerstone .of modern dermatological care .
40516-49-2 (d-α-Tocopheryl Retinoate) 関連製品
- 891124-75-7(5-propyl-3-{(pyridin-2-yl)methylsulfanyl}-7H,8H-1,2,4triazolo4,3-apyrimidin-7-one)
- 1418117-84-6(N-Methyl-N-[4-(trimethylsilyl)phenyl]pivalamide)
- 1093061-27-8(2-{4-[4-(3,4-dimethoxyphenyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl]-3-hydroxyphenoxy}acetohydrazide)
- 5811-00-7(2,3-Dihydro-1H-benzeindole)
- 21900-40-3(5-chloro-2-methylbenzoyl chloride)
- 2034499-77-7(1-(3-((4,6-Dimethylpyrimidin-2-yl)oxy)pyrrolidine-1-carbonyl)-4-ethylpiperazine-2,3-dione)
- 1354960-80-7(5-(piperidin-1-ylmethyl)thiophene-2-carboxylic acid hydrochloride)
- 113773-90-3(Eudesm-4(15)-ene-3alpha,11-diol)
- 2138121-96-5(3-{2-Azabicyclo[2.2.2]octan-2-yl}-4-ethylcyclohexan-1-ol)
- 37576-04-8(1-(3-Chloro-propoxy)-2-nitro-benzene)



